molecular formula C20H18N2O3S B3258654 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE CAS No. 307514-29-0

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B3258654
CAS No.: 307514-29-0
M. Wt: 366.4 g/mol
InChI Key: BKHMMUWCRUUNEH-LGMDPLHJSA-N
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Description

3-[(5Z)-2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a thiazolidinone derivative characterized by a 5Z-configuration phenylmethylidene group at the 5-position of the thiazolidinone core. This compound features a 2,4-dioxo-thiazolidine ring system conjugated with an N-(2-methylphenyl)propanamide side chain. The Z-configuration at the 5-position is critical for its stereoelectronic properties, influencing intermolecular interactions and biological activity .

Thiazolidinones are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The 2,4-dioxo-thiazolidine scaffold in this compound is structurally analogous to thiazolidinediones (TZDs), which are peroxisome proliferator-activated receptor (PPAR) agonists .

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-7-5-6-10-16(14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHMMUWCRUUNEH-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized thiazolidinone compounds .

Scientific Research Applications

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Halogenation : The 2-chlorophenyl derivative () exhibits increased electron-withdrawing effects, which may improve binding to electrophilic targets (e.g., kinases) but could also elevate toxicity .

Side Chain Modifications : The N-(5-methyl-1,3,4-thiadiazol-2-yl) group () improves aqueous solubility due to the polar thiadiazole ring, making it more pharmacokinetically favorable than the N-(2-methylphenyl) analogue .

Biological Activity

The compound 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE , also known by its chemical formula C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S and molecular weight of approximately 396.46 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with two carbonyl groups and a phenylmethylidene moiety. Its structural complexity may contribute to various biological activities, particularly in therapeutic applications.

PropertyValue
Molecular FormulaC21H20N2O4S
Molecular Weight396.46 g/mol
InChI KeyACOLIPPYICODTG-YVLHZVERSA-N
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study conducted on similar compounds showed that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of key metabolic pathways.

Anticancer Potential

Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In animal models, it demonstrated a reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of thiazolidine derivatives showed that modifications at the phenylmethylidene position enhanced antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Anticancer Activity : Another study reported that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 cells after 48 hours of exposure, indicating significant anticancer potential.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound reduced paw swelling by approximately 40% compared to control groups, highlighting its anti-inflammatory properties.

Apoptosis Induction

The compound's ability to induce apoptosis appears to be linked to the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Inhibition of Enzymatic Activity

Inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), has been observed, contributing to its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE
Reactant of Route 2
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3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(2-METHYLPHENYL)PROPANAMIDE

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